2-(Methoxymethyl)-2-methylpropanedioic acid

Description

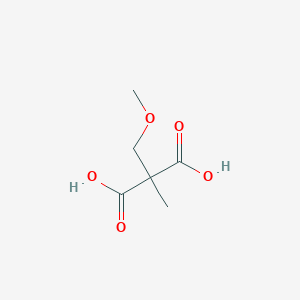

2-(Methoxymethyl)-2-methylpropanedioic acid is a substituted propanedioic acid (malonic acid) derivative with a methoxymethyl (-CH2-O-CH3) and a methyl (-CH3) group attached to the central carbon. Its molecular formula is C7H10O5, derived from malonic acid (C3H4O4) with additional substituents. Propanedioic acid derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their dual carboxylic acid functionality, which enables diverse reactivity .

Properties

IUPAC Name |

2-(methoxymethyl)-2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-6(3-11-2,4(7)8)5(9)10/h3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMSNLUVJXFJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95757-42-9 | |

| Record name | 2-(methoxymethyl)-2-methylpropanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-2-methylpropanedioic acid typically involves the alkylation of propanedioic acid derivatives. One common method includes the reaction of propanedioic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-2-methylpropanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Functions

This compound plays a crucial role in human metabolism. It is a metabolic intermediate that binds with coenzyme A to form methylmalonyl-CoA. This pathway is essential for the conversion of certain fatty acids and amino acids into succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle. Elevated levels of methylmalonic acid are indicative of vitamin B12 deficiency and are used as a clinical biomarker for diagnosing related metabolic disorders .

Scientific Research Applications

-

Metabolic Studies :

- Methylmalonic acid is widely studied in metabolic research due to its role in energy metabolism and its implications in metabolic disorders such as methylmalonic acidemia. Research has shown that increased levels of this compound can lead to cellular plasticity and tumor progression in cancer studies .

-

Cancer Research :

- Recent studies have highlighted the pro-aggressive properties of methylmalonic acid in cancer cells. It has been observed that concentrations above 1 mM can induce epithelial-mesenchymal transition (EMT), enhancing the migratory and invasive capabilities of cancer cells. This suggests potential pathways for targeting cancer metabolism .

- Clinical Diagnostics :

- Corrosion Inhibition :

Case Study 1: Methylmalonic Acid and Cancer Progression

A study investigated the effects of methylmalonic acid on non-small cell lung cancer (NSCLC) cell lines. The results indicated that treatment with methylmalonic acid led to significant changes in gene expression associated with aggressive tumor behavior, including increased resistance to chemotherapeutic agents and enhanced migratory properties .

Case Study 2: Clinical Implications of Elevated Methylmalonic Acid

In a clinical setting, patients exhibiting elevated levels of methylmalonic acid were analyzed to assess their vitamin B12 status. The findings reinforced the importance of monitoring methylmalonic acid levels as a reliable indicator for diagnosing vitamin B12 deficiency-related conditions .

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2-methylpropanedioic acid involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involving enzyme catalysis and metabolic transformations are also relevant to its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table compares 2-(Methoxymethyl)-2-methylpropanedioic acid with similar compounds in terms of molecular structure, functional groups, and applications.

Research Findings and Data Gaps

- Structural Insights : Crystallographic data for this compound are unavailable in the provided evidence. However, SHELX software () is widely used for small-molecule refinement, suggesting that future studies could employ such tools to resolve its crystal structure .

- Synthetic Pathways: and highlight methods for synthesizing substituted propanoic acids, such as using tetrahydrofuran intermediates or unsaturated precursors, which could be adapted for the target compound .

Biological Activity

2-(Methoxymethyl)-2-methylpropanedioic acid, also known as a derivative of malonic acid, has garnered attention in recent years for its potential biological activities. This article delves into the compound's effects on various biological systems, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C6H10O5

- Molecular Weight : 162.14 g/mol

- CAS Number : 95757-42-9

The biological activity of this compound can be attributed to its structural characteristics that influence various biochemical pathways:

- Enzyme Inhibition : Similar to other malonic acid derivatives, this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to energy metabolism and fatty acid synthesis.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This is significant for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and apoptosis, making it a candidate for further research in therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. For instance:

- In Vitro Studies : Experiments conducted on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation at specific concentrations. These findings suggest a potential role in cancer therapy by targeting malignant cells while sparing normal cells.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound:

- Mechanism : By modulating oxidative stress and inflammatory responses in neuronal cells, the compound may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Protects neuronal cells from damage |

Case Studies

-

Case Study on Cancer Cell Lines :

- A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability and increased markers of apoptosis after 48 hours of exposure.

-

Neuroprotection in Animal Models :

- In a rat model of neurodegeneration, administration of the compound showed a marked reduction in markers of inflammation and oxidative stress, suggesting its potential utility in treating neurodegenerative disorders.

Research Findings

Various research findings highlight the significance of this compound in biological systems:

- A study published in Nature emphasized the role of similar compounds in modulating enzyme activity related to tumor progression, indicating a broader relevance to cancer therapeutics.

- Research from PMC indicated that malonic acid derivatives can influence cellular signaling pathways that are crucial for maintaining cellular homeostasis and preventing disease progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.